Cas no 17073-32-4 (2-(3-Allylthioureido)benzoic acid)
2-(3-Allylthioureido)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-[[(2-propenylamino)thioxomethyl]amino]-
- 2-(prop-2-enylcarbamothioylamino)benzoic acid
- 2-(3-Allylthioureido)benzoic acid
- o-allylthioureidobenzoic acid
- 2-{[(allylamino)carbonothioyl]amino}benzoic acid
- 2-{[(Prop-2-en-1-yl)carbamothioyl]amino}benzoic acid
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- Inchi: 1S/C11H12N2O2S/c1-2-7-12-11(16)13-9-6-4-3-5-8(9)10(14)15/h2-6H,1,7H2,(H,14,15)(H2,12,13,16)
- InChI Key: IIKDPLUKDPUGQB-UHFFFAOYSA-N
- SMILES: S=C(NCC=C)NC1C=CC=CC=1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 281
- XLogP3: 3
- Topological Polar Surface Area: 93.4
2-(3-Allylthioureido)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A999318-1g |
2-(3-Allylthioureido)benzoic acid |
17073-32-4 | 97% | 1g |
$400.0 | 2024-04-23 |
2-(3-Allylthioureido)benzoic acid Suppliers
2-(3-Allylthioureido)benzoic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 2-(3-Allylthioureido)benzoic acid
Recent Advances in the Study of 2-(3-Allylthioureido)benzoic acid (CAS: 17073-32-4): A Comprehensive Research Brief
2-(3-Allylthioureido)benzoic acid (CAS: 17073-32-4) is a thiourea derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its synthesis, biological activities, and mechanisms of action, positioning it as a promising candidate for drug development. This research brief synthesizes the latest findings on this compound, providing a detailed overview of its current status in scientific research.
The compound's unique structure, featuring an allylthiourea moiety attached to a benzoic acid scaffold, contributes to its diverse biological activities. Recent research has demonstrated its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its potent inhibitory effects against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic.
In addition to its antimicrobial properties, 2-(3-Allylthioureido)benzoic acid has shown promise in oncology. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibits selective cytotoxicity against various cancer cell lines, including breast and lung cancer, by inducing apoptosis through the mitochondrial pathway. The study also identified key structural modifications that enhance its anticancer activity, paving the way for further optimization.
The synthesis and characterization of 2-(3-Allylthioureido)benzoic acid have also been refined in recent years. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm its purity and structural integrity. Additionally, computational studies using density functional theory (DFT) have provided insights into its electronic properties and reactivity, facilitating the design of more potent derivatives.
Despite these advancements, challenges remain in the development of 2-(3-Allylthioureido)benzoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's multifaceted biological activities and structural versatility make it a valuable scaffold for future drug discovery efforts.
In conclusion, 2-(3-Allylthioureido)benzoic acid (CAS: 17073-32-4) represents a compelling area of research in chemical biology and medicinal chemistry. Its demonstrated efficacy in antimicrobial and anticancer applications, coupled with ongoing advancements in synthesis and characterization, underscore its potential as a lead compound for therapeutic development. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanisms of action to fully realize its clinical potential.
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